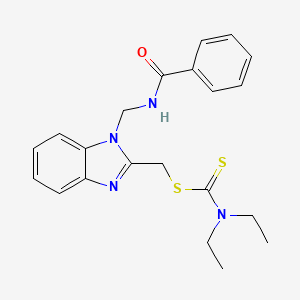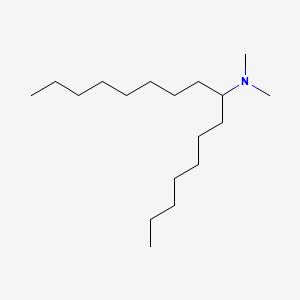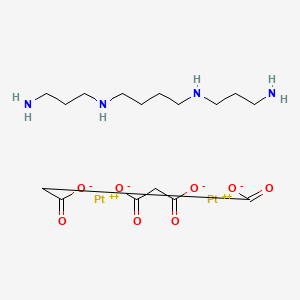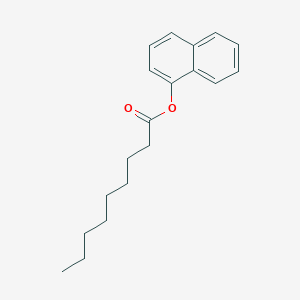
Naphthalen-1-YL nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-YL nonanoate is an ester compound derived from naphthalene and nonanoic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while nonanoic acid is a fatty acid with a nine-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Naphthalen-1-YL nonanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and reduce the need for corrosive liquid acids.
化学反应分析
Types of Reactions
Naphthalen-1-YL nonanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include naphthoquinones or hydroxylated naphthalenes.
Reduction: The primary product is naphthalen-1-yl nonanol.
Substitution: Various substituted naphthalenes, depending on the specific reagents used.
科学研究应用
Naphthalen-1-YL nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and fatty acid derivatives.
Industry: It may be used in the production of specialty chemicals, fragrances, and plasticizers.
作用机制
The mechanism of action of Naphthalen-1-YL nonanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing naphthalene-1-ol and nonanoic acid. These metabolites can then participate in further biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Naphthalen-2-YL nonanoate: Similar structure but with the ester group attached to the second position of the naphthalene ring.
Naphthalen-1-YL octanoate: Similar structure but with an eight-carbon chain instead of nine.
Naphthalen-1-YL decanoate: Similar structure but with a ten-carbon chain.
Uniqueness
Naphthalen-1-YL nonanoate is unique due to its specific ester linkage and the length of the nonanoic acid chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
28749-26-0 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
naphthalen-1-yl nonanoate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-7-15-19(20)21-18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3 |
InChI 键 |
OFXVKKCNGCDUQP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

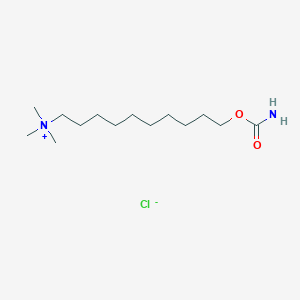
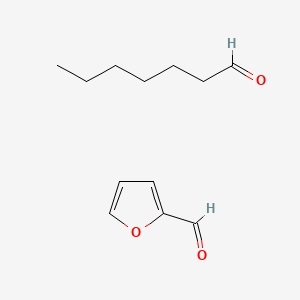

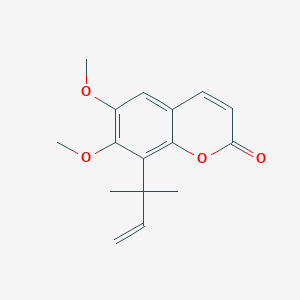
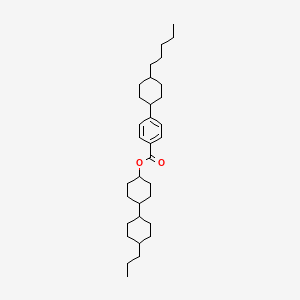

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
